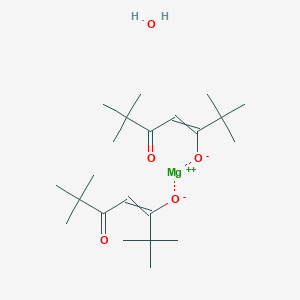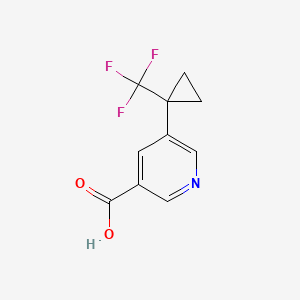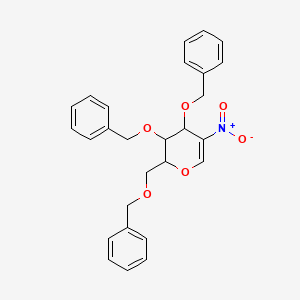![molecular formula C30H46O8 B14799469 2-[(10S,13R,14S)-3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14799469.png)
2-[(10S,13R,14S)-3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uzarigenin 3-O-beta-D-digitaloside is a steroid glycoside belonging to the class of cardiac glycosides. It is derived from the plant family Asclepiadoideae, specifically from the Uzara plant (Xysmalobium undulatum). This compound has been known for its medicinal properties and has been used in traditional African medicine for treating various ailments such as wounds, diarrhea, spasms, menstrual cramps, and headaches .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The semisynthesis of uzarigenin and its derivatives, including uzarigenin 3-O-beta-D-digitaloside, typically involves multiple steps. One reported method starts from the broadly available epi-androsterone. The synthetic strategy includes the stereoselective introduction of the beta-hydroxy group at C-14 via Mukaiyama oxidation. The installation of the butenolide ring at C-17 is performed using a Stille-cross-coupling reaction, followed by stereoselective hydrogenation of the C-16/C-17 double bond .
Industrial Production Methods
Industrial production methods for uzarigenin 3-O-beta-D-digitaloside are not well-documented in the literatureThese methods emphasize the use of stereoselective reactions to ensure the desired configuration of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Uzarigenin 3-O-beta-D-digitaloside undergoes various chemical reactions, including oxidation, reduction, and substitution. The stereoselective introduction of functional groups is a key aspect of its synthesis.
Common Reagents and Conditions
Reduction: Stereoselective hydrogenation is employed to reduce the C-16/C-17 double bond.
Substitution: Stille-cross-coupling reaction is used for the installation of the butenolide ring at C-17.
Major Products Formed
The major products formed from these reactions include uzarigenin and its diastereoisomer allo-uzarigenin. These compounds exhibit structural characteristics typical of the steroid class of cardiac glycosides .
Applications De Recherche Scientifique
Uzarigenin 3-O-beta-D-digitaloside has several scientific research applications:
Biology: The compound is used to investigate the biological activity of cardiac glycosides and their effects on cellular processes.
Medicine: Uzarigenin and its derivatives have been studied for their potential therapeutic effects, particularly in the treatment of heart conditions due to their cardiotonic properties.
Mécanisme D'action
The mechanism of action of uzarigenin 3-O-beta-D-digitaloside involves its interaction with molecular targets in the heart. Cardiac glycosides, including uzarigenin, inhibit the sodium-potassium ATPase pump, leading to an increase in intracellular calcium levels. This results in enhanced cardiac contractility and a positive inotropic effect. The compound’s effects on cellular pathways and molecular targets are still under investigation, but its cardiotonic properties are well-documented .
Comparaison Avec Des Composés Similaires
Similar Compounds
Digitoxin: A well-known cardiac glycoside with a similar mechanism of action but higher cardiotonic effect.
Calotropin: Another cardiac glycoside with structural similarities to uzarigenin.
Allo-uzarigenin: A diastereoisomer of uzarigenin with similar biological properties.
Uniqueness
Uzarigenin 3-O-beta-D-digitaloside is unique due to its specific stereochemistry and the presence of the beta-hydroxy group at C-14 and the butenolide ring at C-17. These structural features contribute to its distinct biological activity and make it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C30H46O8 |
|---|---|
Poids moléculaire |
534.7 g/mol |
Nom IUPAC |
2-[(10S,13R,14S)-3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(36-16)37-18-9-12-28(2)17(15-18)5-6-20-19(28)10-13-29(3)21(11-14-30(20,29)34)22-7-8-23(31)38-22/h7-8,16-22,24-27,32-34H,5-6,9-15H2,1-4H3/t16?,17?,18?,19?,20?,21?,22?,24?,25?,26?,27?,28-,29+,30-/m0/s1 |
Clé InChI |
FGVVODORDVHZMV-ZPYUBGDCSA-N |
SMILES isomérique |
CC1C(C(C(C(O1)OC2CC[C@]3(C(C2)CCC4C3CC[C@]5([C@@]4(CCC5C6C=CC(=O)O6)O)C)C)O)OC)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6C=CC(=O)O6)O)C)C)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


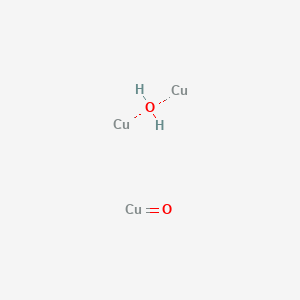
![3-bromo-4-tert-butyl-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14799399.png)
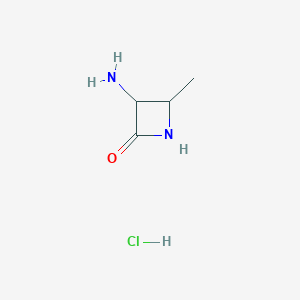
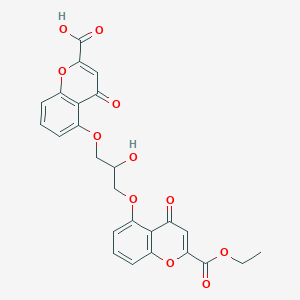

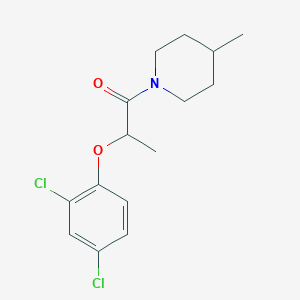
![Bis(2-(5-methylpyridin-2-yl)phenyl)(4-(pyridin-2-yl)dibenzo[b,d]furan-3-yl)iridium](/img/structure/B14799425.png)


![Propanedinitrile, [(4-chlorophenyl)phenylmethylene]-](/img/structure/B14799442.png)
